4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC20451853
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10 g/mol
* For research use only. Not for human or veterinary use.
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride -](/images/structure/VC20451853.png)
Specification
Molecular Formula | C7H13Cl2N3 |
---|---|
Molecular Weight | 210.10 g/mol |
IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H11N3.2ClH/c8-6-5-9-10-4-2-1-3-7(6)10;;/h5H,1-4,8H2;2*1H |
Standard InChI Key | GOVGWURSHDODEP-UHFFFAOYSA-N |
Canonical SMILES | C1CCN2C(=C(C=N2)N)C1.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride (IUPAC name: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine dihydrochloride) features a bicyclic framework with a pyrazole ring fused to a partially saturated pyridine ring. The dihydrochloride salt form improves solubility in polar solvents, a critical attribute for in vitro and in vivo assays. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₇H₁₃Cl₂N₃ |
Molecular Weight | 210.10 g/mol |
Canonical SMILES | C1CCN2C(=C(C=N2)N)C1.Cl.Cl |
logP (Predicted) | 1.2–1.8 |
Aqueous Solubility | >50 mg/mL (pH 7.4) |
The saturated pyridine ring reduces planarity compared to aromatic analogs, potentially enhancing blood-brain barrier permeability for central nervous system targets .
Synthetic Methodologies
Core Ring Formation
The pyrazolo[1,5-a]pyridine core is typically constructed via cyclocondensation reactions. A representative route involves:
-
Cyclization: Reacting 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions. Acetic acid (6 equiv) at 130°C for 18 hours under oxygen atmosphere achieves yields up to 94% .
-
Chlorination: Treating intermediates with POCl₃ and tetramethylammonium chloride to introduce reactive chlorine substituents, facilitating downstream amination .
Salt Formation
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol, followed by recrystallization to achieve >95% purity.
Table 1: Optimization of Cyclization Conditions
Parameter | Effect on Yield |
---|---|
Oxygen Atmosphere | 94% (vs. 6% under argon) |
Temperature | 130°C optimal (vs. 80°C: 45%) |
Catalyst Loading | 6 equiv acetic acid maximizes yield |
Biological Activity and Mechanisms
While direct studies on 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride are scarce, structurally related compounds exhibit promising bioactivities:
Anticancer Effects
Derivatives with C3 aryl groups induce apoptosis in MCF-7 breast cancer cells (IC₅₀: 10–30 μM) through caspase-3 activation and Bcl-2 downregulation.
Neuroprotection
In SH-SY5Y neuronal models, analogous compounds reduce oxidative stress by 40–60% via Nrf2 pathway activation, suggesting utility in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Critical modifications influencing bioactivity include:
-
Position 3: Electron-withdrawing groups (e.g., -F, -Cl) enhance enzymatic inhibition.
-
Position 7: Aminomethyl substituents improve aqueous solubility without compromising permeability.
-
Saturation: Partial saturation of the pyridine ring reduces cytotoxicity in non-malignant cells .
Table 2: Bioactivity Trends in Pyrazolo[1,5-a]pyridine Derivatives
Modification Site | Bioactivity Change | Example IC₅₀ |
---|---|---|
C3 Fluorophenyl | 3x ↑ ATP synthase inhibition | 0.8 μM (vs. 2.5 μM) |
C7 Aminomethyl | 2x ↑ Solubility | 62 mg/mL (vs. 28 mg/mL) |
Fully Aromatic Core | 4x ↑ Cytotoxicity | HepG2: 5 μM |
Industrial and Research Applications
Drug Discovery
The compound serves as a precursor for kinase inhibitors (e.g., JAK2, EGFR) and G protein-coupled receptor modulators. Its dihydrochloride form is preferred in high-throughput screening due to consistent dissolution kinetics.
Material Science
Functionalized derivatives act as ligands in catalytic systems, enhancing transition-metal complex stability by 30–50% in cross-coupling reactions.
Pharmacokinetic Profiling
Early-stage ADME data for related compounds suggest:
-
Oral Bioavailability: 40–60% in murine models.
-
Half-Life: 2.3–4.1 hours (mouse liver microsomes).
Challenges and Future Directions
-
Stereochemical Control: Improved asymmetric synthesis methods are needed to access enantiopure derivatives.
-
In Vivo Validation: Limited pharmacokinetic data necessitate comprehensive rodent studies.
-
Target Identification: Proteomic approaches (e.g., thermal shift assays) could elucidate novel molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume